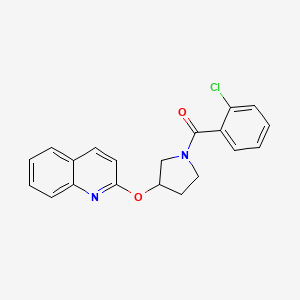![molecular formula C23H21N3O4S2 B2509848 N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 325977-35-3](/img/structure/B2509848.png)
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various benzamide derivatives has been explored in the provided papers. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides with cardiac electrophysiological activity is described, indicating that the imidazolyl moiety can replace the methylsulfonylamino group for class III electrophysiological activity . Another study reports the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides with potential anti-inflammatory and anti-cancer properties . Additionally, the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives is discussed, with a focus on their antimicrobial activity .
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been analyzed using various techniques. One study utilized X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation to analyze the structure of a novel benzamide compound, finding good agreement between experimental and calculated values . This indicates the importance of structural analysis in understanding the properties and potential applications of benzamide derivatives.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives has been investigated through different studies. For example, polarographic studies on a specific pyrazole derivative revealed its reduction in various protonated and deprotonated forms, suggesting a complex interplay of acid-base equilibria and electron transfer processes . This highlights the diverse chemical behavior that benzamide derivatives can exhibit, which is crucial for their potential applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are crucial for their biological activity and pharmacokinetics. One paper describes the quantitative analysis of a glyburide analogue in mouse plasma and whole blood, emphasizing the need for precise bioanalytical methods to study these compounds . Another paper discusses the discovery of novel sulphonamides with high affinity and selectivity for the endothelin ETA receptor, demonstrating the potential of benzamide derivatives as orally-active, ETA-selective endothelin antagonists .
Applications De Recherche Scientifique
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including benzothiazole derivatives, have shown promise in measuring amyloid deposits in vivo in the brains of Alzheimer's disease patients. These compounds have enabled early detection and understanding of the pathophysiological mechanisms of amyloid deposits, representing a breakthrough in Alzheimer's research (Nordberg, 2007).
DNA Binding and Radioprotection
Hoechst 33258, a known benzothiazole derivative, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. Beyond its use as a fluorescent DNA stain, Hoechst derivatives have applications in radioprotection and as topoisomerase inhibitors, providing a foundation for drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antifungal and Immunomodulating Activities
1,4-Benzothiazine azole derivatives exhibit significant antifungal and immunomodulating activities. These compounds, through specific chemical characteristics, demonstrate the potential for direct antifungal effects combined with the capability to stimulate the immune response, showing increased in vivo efficacy (Schiaffella & Vecchiarelli, 2001).
Antioxidant Capacity
Benzothiazole derivatives have also been explored for their antioxidant capacities. Studies reveal specific reaction pathways for certain antioxidants, including the formation of coupling adducts with radical cations, indicative of their potential in therapeutic applications and as diagnostic markers (Ilyasov et al., 2020).
Therapeutic Potential and Drug Development
Benzothiazoles are highlighted for their broad spectrum of therapeutic applications, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Their structural simplicity and versatility in drug design underscore their importance in medicinal chemistry and potential for the development of new therapeutic agents (Kamal et al., 2015).
Propriétés
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-3-30-19-10-7-11-20-21(19)24-23(31-20)25-22(27)16-12-14-18(15-13-16)32(28,29)26(2)17-8-5-4-6-9-17/h4-15H,3H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPZRSIWOFDZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

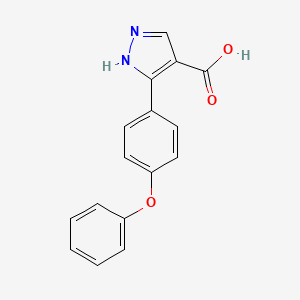
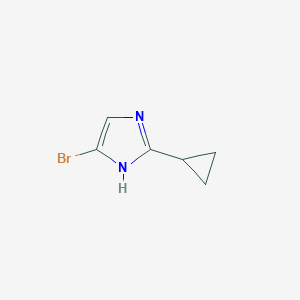
![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)
![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)
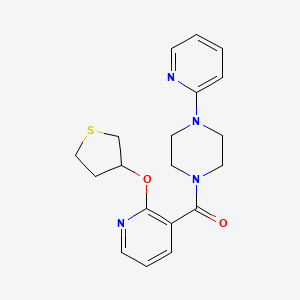
![2,6-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B2509775.png)
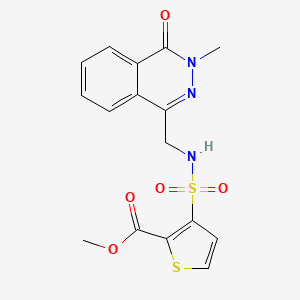
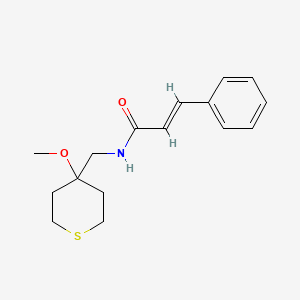
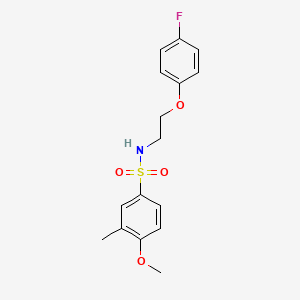
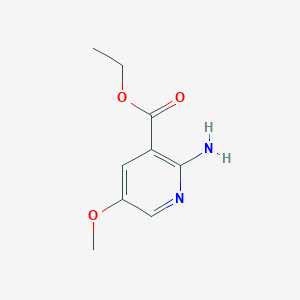
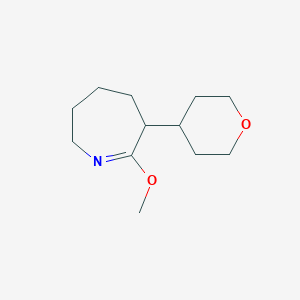
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2509786.png)

